2-Isopropyl-5-methylcyclohexyl 2-oxoacetate hydrate 2-Isopropyl-5-methylcyclohexyl 2-oxoacetate hydrate
Brand Name: Vulcanchem
CAS No.: 26315-61-7
VCID: VC13848006
InChI: InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2
SMILES: Array
Molecular Formula: C12H22O4
Molecular Weight: 230.30 g/mol

2-Isopropyl-5-methylcyclohexyl 2-oxoacetate hydrate

CAS No.: 26315-61-7

Cat. No.: VC13848006

Molecular Formula: C12H22O4

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-5-methylcyclohexyl 2-oxoacetate hydrate - 26315-61-7

Specification

CAS No. 26315-61-7
Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
IUPAC Name (5-methyl-2-propan-2-ylcyclohexyl) 2-oxoacetate;hydrate
Standard InChI InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2
Standard InChI Key VUSFWFWBNKEYQY-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=O)C(C)C
Canonical SMILES CC1CCC(C(C1)OC(=O)C=O)C(C)C.O

Introduction

Molecular Formula and Stereochemistry

The compound contains a cyclohexane ring substituted with a methyl group and an isopropyl group in specific stereochemical configurations. It also features an ester functional group (oxoacetate) and is hydrated.

  • Molecular Formula: C12H20O4·H2O

  • Stereochemistry: The stereochemical descriptors (1R, 2S, 5R) indicate the spatial arrangement of substituents around the cyclohexane ring.

General Synthetic Route

The compound can be synthesized via esterification:

  • Starting Materials:

    • [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] as the alcohol precursor.

    • Oxoacetic acid or its derivatives.

  • Reaction Conditions:

    • Acidic or basic catalyst.

    • Anhydrous conditions to control hydration.

  • Hydration Step:

    • Addition of water to form the hydrate under controlled conditions.

Pharmaceutical Use

Compounds with stereochemically defined cyclohexane frameworks are often studied for their biological activity:

  • Possible use as intermediates in drug synthesis.

  • Structural similarity to menthol derivatives suggests potential cooling or sensory effects.

Industrial Use

Ester compounds are widely used in:

  • Flavor and fragrance industries due to their volatility and pleasant odors.

  • Organic synthesis as intermediates for more complex molecules.

Related Compounds

Several structurally similar compounds have been studied for their properties:

  • (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl chloride: A precursor for ester formation .

  • (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanamine hydrochloride: A derivative with potential pharmaceutical applications .

Biological Activity

While specific studies on this compound are unavailable, related esters have shown:

  • Antimicrobial properties.

  • Use as intermediates in bioactive compound synthesis .

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